1-Hydroxybaccatin I
Description
1-Hydroxybaccatin I (C32H44O14, molecular weight 652.68 g/mol) is a diterpenoid taxane derivative isolated from Taxus species, notably the Himalayan yew (Taxus wallichiana Zucc.) and Taxus canadensis . Its structure features a hydroxyl group at the C1 position, a characteristic that distinguishes it from other baccatin derivatives. The compound serves as a biosynthetic precursor in paclitaxel (Taxol) production, a widely used chemotherapeutic agent .
Crystallographic studies of 1-Hydroxybaccatin I have resolved its stereochemical configuration, providing insights into its NMR spectral anomalies and confirming its role in taxane biosynthesis .
Properties
Molecular Formula |
C32H44O14 |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(46-20(7)38)26-30(10,22(42-16(3)34)11-23(43-17(4)35)31(26)13-40-31)27(45-19(6)37)25(44-18(5)36)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1 |
InChI Key |
LUTPIRPNUNHFEV-MBMCFSISSA-N |
SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonyms |
1-hydroxy-baccatin I 1-hydroxybaccatin I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of 1-Hydroxybaccatin I and Related Taxanes
Key Observations:
- Positional Modifications : The C1 hydroxyl group in 1-Hydroxybaccatin I distinguishes it from Baccatin III and 10-Deacetylbaccatin III, which lack this substitution. This group may influence its analgesic properties and metabolic stability .
- Role in Biosynthesis: Unlike 10-Deacetylbaccatin III, a primary precursor for paclitaxel, 1-Hydroxybaccatin I is a minor intermediate, suggesting divergent enzymatic pathways in taxane metabolism .
Pharmacological Activity
1-Hydroxybaccatin I demonstrates 72% inhibition of p-benzoquinone-induced abdominal contractions at 10 mg/kg in murine models, outperforming standard analgesics like aspirin in this assay . In contrast, paclitaxel lacks analgesic effects but exhibits potent antiproliferative activity (IC50 = 1–10 nM in cancer cell lines) . Baccatin III and 10-Deacetylbaccatin III show negligible bioactivity in both categories, highlighting the unique pharmacological niche of 1-Hydroxybaccatin I .
Specificity in Immunoassays
Anti-paclitaxel monoclonal antibody 3A3 exhibits minimal cross-reactivity with 1-Hydroxybaccatin I (<0.11%), compared to higher cross-reactivity with 7-xylosyltaxol (31.8%) and cephalomannine (6.17%) . This underscores its structural divergence from taxanes with clinically relevant side chains.
Research Implications
1-Hydroxybaccatin I’s unique structure-activity profile positions it as a candidate for:
Analgesic Drug Development : Further studies on its mechanism of action and toxicity.
Biosynthetic Engineering : Optimizing Taxus cell cultures to enhance yield for paclitaxel production .
Chemical Probes: Leveraging its low antibody cross-reactivity to design taxane-specific immunoassays .
Q & A
Q. Which databases are most reliable for identifying gaps in 1-Hydroxybaccatin I research?
- Methodological Answer : Prioritize PubMed and Web of Science for comprehensive coverage of peer-reviewed studies. Avoid overreliance on Google Scholar due to inconsistent indexing. Use MeSH terms (e.g., "Taxanes/chemistry" OR "Antineoplastic Agents, Phytogenic/metabolism") and Boolean operators to refine searches .
Q. How can researchers enhance reproducibility when documenting synthetic protocols?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
